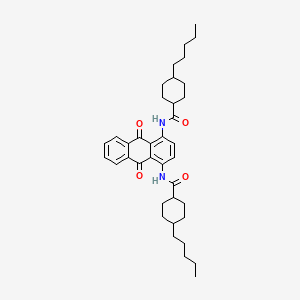
N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide): is a complex organic compound that features an anthraquinone core with two cyclohexanecarboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) typically involves the reaction of 9,10-anthraquinone with 4-pentylcyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The anthraquinone core can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the anthraquinone core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide groups can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Reduced anthraquinone derivatives.
Substitution: Alkylated amide derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology:
- Potential use in the development of fluorescent probes for biological imaging.
- Investigated for its antimicrobial properties .
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) involves its ability to interact with various molecular targets. The anthraquinone core can intercalate with DNA, disrupting replication and transcription processes. The amide groups can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide)
- 2,2’-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid)
Uniqueness: N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) is unique due to its specific combination of an anthraquinone core with cyclohexanecarboxamide groups, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in materials science and biological research.
Propriétés
Formule moléculaire |
C38H50N2O4 |
|---|---|
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
N-[9,10-dioxo-4-[(4-pentylcyclohexanecarbonyl)amino]anthracen-1-yl]-4-pentylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C38H50N2O4/c1-3-5-7-11-25-15-19-27(20-16-25)37(43)39-31-23-24-32(34-33(31)35(41)29-13-9-10-14-30(29)36(34)42)40-38(44)28-21-17-26(18-22-28)12-8-6-4-2/h9-10,13-14,23-28H,3-8,11-12,15-22H2,1-2H3,(H,39,43)(H,40,44) |
Clé InChI |
SOXLXXSZMUAZKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4CCC(CC4)CCCCC)C(=O)C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















